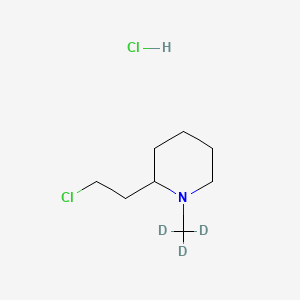

2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride

Description

2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride (CAS: 58878-37-8) is a deuterated analog of 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride, where three hydrogen atoms are replaced with deuterium . This isotopic labeling is critical in analytical chemistry, particularly as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, due to its near-identical chemical behavior but distinct mass signature compared to the non-deuterated form . The compound features a piperidine ring substituted with a methyl group and a 2-chloroethyl chain, which may contribute to its physicochemical properties, such as solubility and stability.

Properties

IUPAC Name |

2-(2-chloroethyl)-1-(trideuteriomethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN.ClH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBKLELBSWJXAT-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC1CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride typically involves the reaction of 1-methylpiperidine with 2-chloroethanol in the presence of a deuterium source. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the deuterium atoms are incorporated into the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the piperidine ring is oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.

Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug metabolism studies.

Industry: The compound is employed in the development of new materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence its metabolic stability and binding affinity, making it a valuable tool in studying the pharmacokinetics and pharmacodynamics of related compounds. The pathways involved often include nucleophilic attack and subsequent formation of stable complexes with the target molecules.

Comparison with Similar Compounds

Chloroethyl-Substituted Nitrogen Heterocycles

Several compounds with chloroethyl-substituted nitrogen heterocycles have been studied for their biological activities (Table 1):

Key Findings :

- Structural vs. Functional Differences: While the deuterated compound shares the chloroethyl-piperidine motif with pyrimidinone derivatives in , its core structure (piperidine vs. pyrimidinone) and lack of a thioether (-S-) group result in distinct applications (analytical vs. antimicrobial) .

- Deuterium Effect: The deuterated analog’s primary role is analytical, whereas non-deuterated analogs like 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones exhibit direct biological activity due to alkylating properties of the chloroethyl chain .

Chloroethyl-Containing Nitrosoureas

Nitrosoureas with chloroethyl groups, such as chlorozotocin and GANU, are antitumor agents (Table 2):

Key Findings :

- Mechanistic Contrast: Unlike nitrosoureas, which rely on alkylation and carbamoylation for DNA damage, the deuterated piperidine compound lacks the nitrosourea functional group, rendering it non-cytotoxic .

- Toxicity and Solubility : Nitrosoureas like chlorozotocin exhibit reduced bone marrow toxicity due to glucose conjugation, whereas the deuterated compound’s toxicity profile is uncharacterized but likely minimal given its analytical role .

Deuterated Reference Standards

Deuterated analogs of pharmaceuticals, such as Ecgonine methylester-D3.HCl and EDDP-D3.perchlorate, serve similar analytical purposes (Table 3):

Key Findings :

- Analytical Utility : The deuterated piperidine compound’s isotopic labeling enables precise quantification in complex matrices, mirroring the role of other deuterated standards like EDDP-D3 .

Biological Activity

2-(2-Chloroethyl)-1-methylpiperidine-d3 hydrochloride is a deuterated analog of 2-(2-chloroethyl)-1-methylpiperidine hydrochloride, which is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C8H17Cl2N

- Molecular Weight : 195.14 g/mol

- CAS Number : 1794964-19-4

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound acts as an alkylating agent, which can form covalent bonds with nucleophilic sites in DNA and proteins, leading to cellular damage and apoptosis in cancer cells. This mechanism is similar to that of other well-known alkylating agents used in chemotherapy.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines through DNA alkylation. |

| Neurotoxicity | Potential neurotoxic effects due to interaction with neuronal pathways. |

| Pharmacokinetics | Studies indicate favorable absorption and distribution characteristics. |

Anticancer Studies

Research has shown that compounds similar to this compound demonstrate significant antitumor activity. For instance, studies involving the compound's parent analog have highlighted its efficacy against glioblastoma and other solid tumors. A notable study revealed that treatment with such alkylating agents resulted in increased apoptosis rates in tumor cells compared to untreated controls .

Neurotoxicity Assessment

While the compound shows promise in oncology, its neurotoxic potential cannot be overlooked. A study on related piperidine derivatives indicated that these compounds could adversely affect dopaminergic neurons, suggesting a need for careful evaluation when considering therapeutic applications .

Pharmacokinetic Properties

Pharmacokinetic evaluations have demonstrated that this compound possesses adequate metabolic stability and membrane permeability, making it a suitable candidate for further drug development .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with other related compounds:

| Compound Name | Anticancer Activity | Neurotoxicity | Remarks |

|---|---|---|---|

| 2-(2-Chloroethyl)-1-methylpiperidine | High | Moderate | Well-studied alkylating agent |

| N,N-Bis(2-chloroethyl)amine | Very High | High | Known for severe neurotoxic effects |

| Temozolomide | High | Low | Preferred for glioblastoma treatment |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride to ensure high isotopic purity?

- Methodological Answer : Synthesis optimization requires precise control of deuterium incorporation during alkylation or substitution reactions. For example, using deuterated reagents (e.g., D₂O or deuterated solvents) in key steps ensures minimal isotopic dilution . Reaction conditions (temperature, pH, and time) must be calibrated to maximize yield while avoiding side reactions, such as hydrolysis of the chloroethyl group. Purification via recrystallization or preparative HPLC with deuterated solvent systems (e.g., DMSO-d₆) can further enhance isotopic purity .

Q. What analytical techniques are critical for characterizing the structural integrity of this deuterated compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (in D₂O or CDCl₃) identifies non-deuterated impurities by comparing proton signals to the deuterated backbone .

- LC-MS : High-resolution mass spectrometry confirms molecular weight (201.15 g/mol for C₈H₁₄D₃Cl₂N) and isotopic distribution .

- FT-IR : Verifies functional groups (e.g., C-Cl stretch at ~600 cm⁻¹ and N-methyl absorption at ~2800 cm⁻¹) .

Q. How does the deuterium substitution in this compound affect its pharmacokinetic properties compared to the non-deuterated analog?

- Methodological Answer : Deuterium incorporation alters metabolic stability via the kinetic isotope effect (KIE). In vitro assays (e.g., microsomal stability testing) should compare hepatic clearance rates between deuterated and non-deuterated forms. Isotopic labeling studies using radiotracers (³H or ¹⁴C) can track metabolite formation in pharmacokinetic models .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reactivity of the chloroethyl group in nucleophilic substitution reactions?

- Methodological Answer : The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines or thiols). Kinetic studies under varying solvent polarities (e.g., DMF vs. ethanol) and temperatures reveal transition-state energetics. Computational modeling (DFT) predicts regioselectivity and stereochemical outcomes, which can be validated via X-ray crystallography of reaction intermediates .

Q. How do stability studies under accelerated conditions (e.g., high humidity or temperature) inform storage protocols for this compound?

- Methodological Answer : Stability testing at 40°C/75% RH over 12 weeks identifies degradation pathways (e.g., hydrolysis of the chloroethyl group). LC-MS monitors degradants, while DSC/TGA assesses thermal decomposition. Storage at 2–8°C in airtight, desiccated containers minimizes moisture-induced degradation .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for deuterated piperidine derivatives?

- Methodological Answer : Discrepancies may arise from differences in bioavailability or metabolic enzyme expression. Comparative studies should:

- Use physiologically relevant in vitro models (e.g., 3D cell cultures or organoids).

- Apply PK/PD modeling to correlate in vitro IC₅₀ values with in vivo efficacy.

- Analyze tissue distribution via MALDI imaging to assess compound localization .

Experimental Design Considerations

Q. How should researchers design dose-response studies to evaluate the neuropharmacological potential of this compound?

- Methodological Answer :

- In vitro : Use primary neuronal cultures or SH-SY5Y cells to assess receptor binding (e.g., dopamine or serotonin receptors) via radioligand displacement assays.

- In vivo : Employ rodent models (e.g., forced swim test or Morris water maze) with escalating doses (0.1–10 mg/kg) to establish therapeutic windows. Include deuterated and non-deuterated controls to isolate isotope effects .

Q. What precautions are necessary when handling this compound to mitigate acute toxicity risks?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a P95 respirator to avoid inhalation of aerosols .

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Emergency Protocols : Immediate decontamination with 70% ethanol for spills; eye exposure requires 15-minute irrigation with saline .

Key Research Gaps

- Mechanistic Role of Deuterium : Limited data on long-term metabolic fate in preclinical models.

- Stability in Biological Matrices : Degradation kinetics in plasma or cerebrospinal fluid require further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.